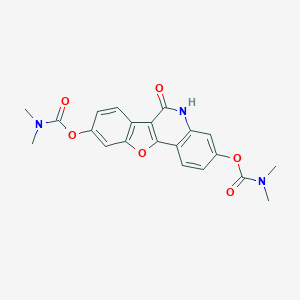

3,9-双(N,N-二甲基氨基甲酰氧基)-5H-苯并呋喃并(3,2-c)喹啉-6-酮

描述

“3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one” is a benzofuroquinoline derivative . It has been studied in the context of pharmaceutical sciences .

Synthesis Analysis

The synthesis of “3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one” involves complex chemical processes. One approach to improve its solubility is using amorphous formulations, which can improve solubility by up to a 1000-fold . Amorphous solid dispersions (SDs) consisting of this compound and hydroxypropyl cellulose (HPC) were developed using vibrational ball milling .Molecular Structure Analysis

The molecular structure of “3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one” is complex and requires advanced techniques for analysis. The interactions of this compound with other substances were investigated using powder X-ray diffractometry, Fourier transform infrared spectroscopy, and differential scanning calorimetry .Chemical Reactions Analysis

The chemical reactions involving “3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one” are complex and require careful analysis. The presence of sodium dodecyl sulfate (SDS) in the ground mixtures containing 90% HPC reduced the grinding duration from 60 min to 30 min in forming a ground SD that significantly increased the dissolution rate .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one” have been studied. The 60-min ground mixture containing 90% HPC significantly increased the drug solubility . This amorphous state was stable for 30 days when stored at 40 °C/RH 75% .科学研究应用

代谢表征

3,9-双(N,N-二甲基氨基甲酰氧基)-5H-苯并呋喃并[3,2-c]喹啉-6-酮(称为 KCA-098)已被研究其代谢。在狗中,口服后,已鉴定出未改变的 KCA-098 和九种代谢物。所涉及的主要代谢途径是 N,N-二甲基氨基甲酸酯基团的水解、羟基化和 N-去甲基化 (Yamada et al., 1999)。

多态性和理化性质

KCA-098 表现出多态性,已鉴定出四种晶体形式:水合物、I、II 和 III。这些形式在物理性质和行为(如溶解度和热稳定性)方面有所不同。这种多态性显着影响化合物的理化特性 (Yamada et al., 1995)。

对骨矿物质代谢的影响

KCA-098 在骨矿物质代谢中显示出潜力。它抑制骨吸收并刺激骨形成,如对鸡胚骨和卵巢切除大鼠的研究所示。这表明它可能用于治疗骨病 (Kojima et al., 1994)。

与其他化合物的比较研究

与用于骨质疏松症的药物依匹氟酮相比,KCA-098 在抑制骨吸收和刺激骨组织形成方面表现出更强的作用。这表明其在骨相关疾病的潜在治疗应用中具有更高的功效 (Tsutsumi et al., 1994)。

溶解度和吸收增强

由于其水溶性差,限制了口服吸收,因此已采用与水溶性聚合物共磨等技术来提高 KCA-098 的溶解速率和吸收 (Yamada et al., 1999)。

成骨细胞和破骨细胞相互作用

已经研究了 KCA-098 与成骨样细胞和破骨细胞的相互作用。它积极影响成骨细胞分化并抑制破骨样细胞的形成。这种对骨细胞的双重作用进一步突出了其在骨病治疗中的潜力 (Kawashima et al., 1996)。

未来方向

属性

IUPAC Name |

[9-(dimethylcarbamoyloxy)-6-oxo-5H-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6/c1-23(2)20(26)28-11-5-7-13-15(9-11)22-19(25)17-14-8-6-12(29-21(27)24(3)4)10-16(14)30-18(13)17/h5-10H,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQFYMAOIYJTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C3=C(C4=C(O3)C=C(C=C4)OC(=O)N(C)C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156241 | |

| Record name | Kca 098 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129794-24-7 | |

| Record name | Kca 098 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129794247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kca 098 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

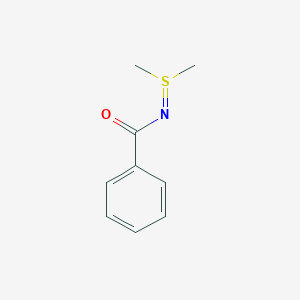

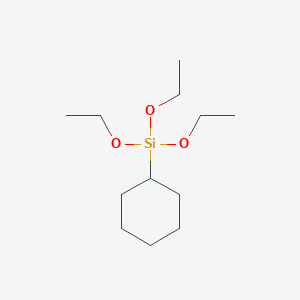

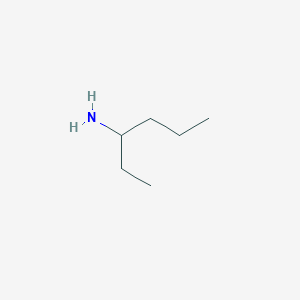

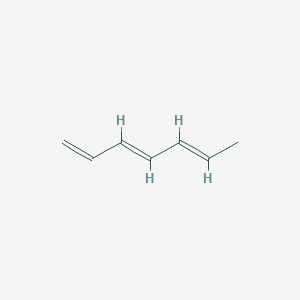

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)

![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)